molecular formula C14H18N4O B6900152 N-(5-cyano-2-methylphenyl)-3-(dimethylamino)azetidine-1-carboxamide

N-(5-cyano-2-methylphenyl)-3-(dimethylamino)azetidine-1-carboxamide

Cat. No.: B6900152
M. Wt: 258.32 g/mol
InChI Key: XXLRVCJZWYUJKW-UHFFFAOYSA-N
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Description

N-(5-cyano-2-methylphenyl)-3-(dimethylamino)azetidine-1-carboxamide is a synthetic organic compound characterized by its unique azetidine ring structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both cyano and dimethylamino functional groups suggests it may exhibit interesting reactivity and biological activity.

Properties

IUPAC Name

N-(5-cyano-2-methylphenyl)-3-(dimethylamino)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10-4-5-11(7-15)6-13(10)16-14(19)18-8-12(9-18)17(2)3/h4-6,12H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLRVCJZWYUJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)NC(=O)N2CC(C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyano-2-methylphenyl)-3-(dimethylamino)azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors. For instance, starting from a 3-chloro-1-azetidine intermediate, nucleophilic substitution with a dimethylamine source can introduce the dimethylamino group.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic aromatic substitution on a suitable precursor, such as 2-methyl-5-nitrobenzonitrile, followed by reduction of the nitro group to an amine and subsequent acylation to form the carboxamide.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are adjusted to maximize efficiency. Continuous flow chemistry techniques might be employed to scale up the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of the cyano group to primary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological conditions due to its structural similarity to known bioactive molecules.

    Materials Science: The compound’s unique structure could be useful in the design of novel polymers or as a building block in organic electronics.

    Biological Research: It can be used as a probe to study the interactions of cyano and dimethylamino groups with biological targets.

Mechanism of Action

The mechanism by which N-(5-cyano-2-methylphenyl)-3-(dimethylamino)azetidine-1-carboxamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, particularly those involving neurotransmitters if used in a neurological context.

Comparison with Similar Compounds

  • N-(2-cyano-4-methylphenyl)-3-(dimethylamino)azetidine-1-carboxamide
  • N-(5-cyano-2-methylphenyl)-3-(methylamino)azetidine-1-carboxamide

Comparison:

  • Structural Differences: Variations in the position of the cyano group or the nature of the amino substituent can significantly affect the compound’s reactivity and biological activity.
  • Uniqueness: N-(5-cyano-2-methylphenyl)-3-(dimethylamino)azetidine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties or reactivity profiles compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparisons with similar compounds

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